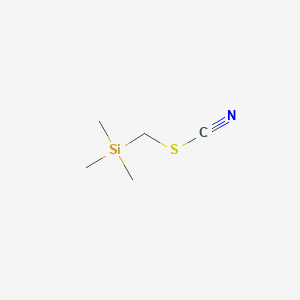

(Trimethylsilyl)methyl thiocyanate

Description

Significance of Thiocyanates and Isothiocyanates in Contemporary Organic Synthesis Research

Organic thiocyanates (R-SCN) and their isomers, isothiocyanates (R-NCS), are functional groups of considerable importance in modern organic chemistry. wikipedia.orgmdpi.com They are recognized as valuable building blocks that provide efficient access to a wide variety of sulfur-containing functional groups and molecular scaffolds. wikipedia.org The thiocyanate (B1210189) group can be converted into other useful functionalities such as thiols, thioethers, S-thiocarbamates, sulfonyl cyanides, disulfides, and thioesters. nih.gov This versatility makes them crucial intermediates in the synthesis of complex molecules. nih.gov

The significance of these compounds extends to medicinal chemistry and materials science, as the thiocyanate moiety is present in numerous natural products and synthetic compounds with diverse biological activities. mdpi.com Many thiocyanate derivatives have demonstrated antibacterial, antifungal, antiparasitic, and antitumor properties. mdpi.com For instance, certain heterocyclic thiocyanated compounds have been identified as potent inhibitors of enzymes like human carbonic anhydrases I and II. mdpi.com

The synthesis of thiocyanates has been a long-standing area of research. wikipedia.org Traditional methods often involve the reaction of alkyl halides with alkali metal thiocyanates. wikipedia.org More contemporary approaches include the direct introduction of the SCN group into molecules through nucleophilic, electrophilic, or radical reactions, a process known as thiocyanation. nih.gov However, a persistent challenge in these syntheses is controlling the chemoselectivity, as the ambident nature of the thiocyanate ion can lead to the competing formation of the isomeric isothiocyanates. wikipedia.orgresearchgate.net

The Role of Organosilicon Reagents in Thiocyanate Chemistry

Organosilicon compounds play a pivotal role in modern organic synthesis, offering unique solutions to challenges in reactivity and selectivity. organic-chemistry.org In the context of thiocyanate chemistry, organosilicon reagents are instrumental, primarily serving as carriers or activators for the thiocyanate functional group. The trimethylsilyl (B98337) (TMS) group, in particular, is frequently employed to enhance reactivity, improve stability, or facilitate the handling of reagents. researchgate.net

A prominent example is trimethylsilyl isothiocyanate ((CH₃)₃SiNCS or TMSNCS), an organosilicon compound where the isothiocyanate group is covalently bonded to a trimethylsilyl moiety. wikipedia.org TMSNCS is a versatile and stable liquid reagent used extensively for thiocyanation and isothiocyanation reactions. researchgate.net It can react with a wide range of substrates, including alkyl halides and acetals, to introduce the thiocyanate or isothiocyanate group. wikipedia.org The presence of the TMS group often allows for milder reaction conditions and higher tolerance of other functional groups compared to traditional ionic thiocyanate salts. researchgate.net For example, TMSNCS is used in the synthesis of 2-amino-1,3,4-oxadiazoles and mercapto-1,2,4-triazoles. wikipedia.org

Another key organosilicon reagent is trimethylsilyl cyanide ((CH₃)₃SiCN or TMSCN), which can be used to synthesize aryl thiocyanates from sodium arenesulfinates or arenesulfonyl chlorides. organic-chemistry.org Thioethers can also be converted to thiocyanates using TMSCN as the cyanation reagent in the presence of an oxidant. organic-chemistry.org

The synthesis of the titular compound, (trimethylsilyl)methyl thiocyanate , logically relies on the reaction of an organosilicon precursor with a thiocyanate source. The most direct and common method for preparing alkyl thiocyanates is the reaction between an alkyl halide and an alkali thiocyanate. wikipedia.org Therefore, the synthesis of this compound would proceed via the nucleophilic substitution of a (halomethyl)trimethylsilane, such as (chloromethyl)trimethylsilane, with a thiocyanate salt like sodium or potassium thiocyanate. This positions organosilicon compounds not just as reagents that deliver the SCN group, but as foundational scaffolds for building specific thiocyanate structures.

Table 1: Selected Reactions Involving Organosilicon Reagents in Thiocyanate Chemistry

| Reagent | Substrate | Product Type | Significance |

| Trimethylsilyl isothiocyanate (TMSNCS) | Alkyl Halides | Alkyl Thiocyanates/Isothiocyanates | Provides a stable, handleable source for the SCN/NCS group. researchgate.netwikipedia.org |

| Trimethylsilyl isothiocyanate (TMSNCS) | Benzohydrazide | Mercapto-1,2,4-triazoles | Used in one-pot synthesis of heterocyclic compounds. wikipedia.org |

| Trimethylsilyl cyanide (TMSCN) | Arenesulfonyl Chlorides | Aryl Thiocyanates | Enables synthesis of aryl thiocyanates from sulfonyl derivatives. organic-chemistry.org |

| (Chloromethyl)trimethylsilane | Thiocyanate Salt (e.g., KSCN) | This compound | Standard nucleophilic substitution to form α-silyl thiocyanates. wikipedia.orgwikipedia.org |

Historical Context of this compound and Analogous Species in Academic Inquiry

The study of organosilicon compounds dates back to the 19th century, but it was the pioneering work of Frederic Kipping in the early 20th century that laid the extensive groundwork for the field. While specific academic inquiry focusing directly on this compound is not prominent in historical literature, its chemical origins are firmly rooted in the development of its parent and analogous species.

The logical precursor for this compound is (chloromethyl)trimethylsilane, ((CH₃)₃SiCH₂Cl). wikipedia.org This colorless, volatile liquid is a well-known and synthetically useful organosilicon compound. wikipedia.org Its utility as an alkylating agent and as a precursor to other important reagents, such as (trimethylsilyl)methyllithium, has been thoroughly documented. wikipedia.org The synthesis of alkyl thiocyanates from alkyl halides and thiocyanate salts is a classic and fundamental reaction in organic chemistry. wikipedia.org Thus, the conceptual path to this compound has been clear since the establishment of these foundational reactions.

The academic history is more detailed for its isomer, trimethylsilyl isothiocyanate (TMSNCS). This reagent gained traction due to its versatility and stability, serving as a safer and often more effective alternative to other thiocyanating agents. researchgate.net Similarly, trimethylsilyl cyanide (TMSCN) became a valuable and widely used reagent in organic synthesis, with improved methods for its preparation being developed in the late 1970s. google.com These methods involved reacting trimethylsilyl chloride with an alkali metal cyanide. google.com

The study of these analogous species highlights a general theme in organosilicon chemistry: the use of the trimethylsilyl group to create stable, effective, and synthetically versatile reagents. While this compound itself may not have a storied history of academic inquiry, its existence and chemical utility are a direct consequence of the foundational research into organosilicon halides and pseudohalides.

Table 2: Properties of Key Organosilicon Precursors and Analogs

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Application |

| (Chloromethyl)trimethylsilane | C₄H₁₁ClSi | 122.67 | 97–98 | Precursor to (trimethylsilyl)methyl derivatives. wikipedia.org |

| Trimethylsilyl isothiocyanate | C₄H₉NSSi | 131.27 | 143 | Reagent for thiocyanation and heterocycle synthesis. wikipedia.orgsigmaaldrich.com |

| Trimethylsilyl cyanide | C₄H₉NSi | 99.21 | 114–117 | Cyanosilation reagent. |

Structure

3D Structure

Properties

IUPAC Name |

trimethylsilylmethyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NSSi/c1-8(2,3)5-7-4-6/h5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSMVMFDFSEZQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CSC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NSSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7066354 | |

| Record name | Thiocyanic acid, (trimethylsilyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18293-51-1 | |

| Record name | Thiocyanic acid, (trimethylsilyl)methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18293-51-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, (trimethylsilyl)methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018293511 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, (trimethylsilyl)methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiocyanic acid, (trimethylsilyl)methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7066354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trimethylsilyl)methyl thiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanistic Investigations of Reactions Involving Trimethylsilyl Methyl Thiocyanate and Analogs

Elucidation of Reaction Pathways in Thiocyanation and Isothiocyanation Processes

Thiocyanation and isothiocyanation reactions involving silyl-containing reagents can proceed through several distinct mechanistic pathways. The specific pathway is often influenced by the reaction conditions, the nature of the substrate, and the presence of catalysts or initiators.

Radical pathways are central to many thiocyanation reactions, particularly in the functionalization of unsaturated compounds and C-H bonds. These reactions are typically initiated by the generation of a thiyl radical (•SCN).

Recent studies have shown that the thiocyanate (B1210189) anion can be oxidized to the thiocyanate radical, which then adds to double bonds. rsc.org For instance, in the photocatalyst-promoted denitrative thiocyanation of β-nitrostyrenes, visible light excites the photocatalyst, which then oxidizes the thiocyanate anion to the •SCN radical via a single electron transfer (SET) process. This radical subsequently adds to the alkene, leading to the final product after denitration. rsc.org

Similarly, radical cyclization reactions can be initiated by thiyl radicals. organic-chemistry.org While direct examples involving (trimethylsilyl)methyl thiocyanate are sparse in the reviewed literature, the general mechanism involves the generation of a carbon-centered radical after the initial addition of the •SCN radical to an unsaturated system. This carbon-centered radical can then undergo intramolecular cyclization. organic-chemistry.orgresearchgate.net The photochemistry of related organosilicon compounds, such as [tris(trimethylsilyl)methyl]benzene, also proceeds through free-radical mechanisms, suggesting a propensity for silyl (B83357) compounds to engage in such pathways. rsc.org

An NBS-promoted three-component thiocyanatothiolation of alkenes with free thiols and ammonium (B1175870) thiocyanate has been developed, and mechanistic studies indicate the involvement of a radical pathway alongside a thiol-oxidation-coupling process. rsc.org

Single-Electron Transfer (SET) is a fundamental step in the generation of radical intermediates for thiocyanation reactions. nih.govrsc.org In photoredox catalysis, the SET mechanism is frequently invoked to explain the formation of the key •SCN radical from a thiocyanate salt. rsc.org The process typically involves the photo-excited catalyst accepting an electron from the thiocyanate anion (reductive quenching) or donating an electron to a suitable acceptor which then engages with the thiocyanate.

For example, in the visible-light-mediated thiocyanation of aromatic amines, the proposed mechanism involves the photocatalyst triggering two SET events. One oxidizes the amine to a radical cation, and the other transforms the thiocyanate anion into the reactive •SCN radical, which then engages in the C-S bond formation. rsc.org Similarly, the electrochemical oxidation of the thiocyanate anion to its radical is a key initial step in electrochemically induced thiocyanation reactions, often followed by dimerization to thiocyanogen (B1223195) ((SCN)₂), which acts as the electrophilic thiocyanating agent. rsc.org

The general principle of a SET mechanism involves the transfer of an electron from the nucleophile (in this case, the thiocyanate anion) to the substrate or an intermediary species, forming a radical anion and a radical. nih.govrsc.org This initiation is particularly relevant for substrates that are good electron acceptors and nucleophiles that are good electron donors. The resulting radical intermediates then combine or propagate to form the final products. researchgate.net

This compound and its more commonly studied analog, trimethylsilyl (B98337) isothiocyanate (TMSNCS), exhibit dual reactivity. They can act as ambident nucleophiles or as electrophiles upon activation. wikipedia.org

As a nucleophile, the thiocyanate moiety can attack electrophiles via either the sulfur or the nitrogen atom. wikipedia.org The choice between S-attack (leading to thiocyanates) and N-attack (leading to isothiocyanates) is a classic problem in ambident reactivity. nih.govresearchgate.net In reactions with aldehydes and acetals under acid catalysis, TMSNCS typically reacts as a nitrogen nucleophile, adding across the carbonyl group. wikipedia.org Conversely, in Sₙ2 reactions with alkyl halides, it can react as a sulfur nucleophile to furnish alkyl thiocyanates.

The silicon center provides a handle for electrophilic activation. Lewis acids are commonly employed to enhance the reactivity of both the silyl reagent and the substrate. For instance, trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) can catalyze the reaction of silyl nucleophiles with electrophiles like acetals. nih.govacs.orgwikipedia.org The proposed mechanism involves the Lewis acid activating the acetal (B89532) to form a reactive oxocarbenium ion. Simultaneously, the silyl reagent can be activated or isomerized by the Lewis acid, facilitating the subsequent nucleophilic attack. acs.org This activation strategy transforms the silyl compound into a potent reagent for C-C or C-heteroatom bond formation.

Stereochemical and Regiochemical Control in Thiocyanate and Isothiocyanate Formation

Controlling the stereochemistry and regiochemistry of reactions involving the ambident thiocyanate group is a significant synthetic challenge. nih.govmasterorganicchemistry.com The outcome depends on a delicate balance of factors including the substrate's electronic and steric properties, the catalyst, and the reaction mechanism. rsc.org

The regioselectivity of thiocyanate versus isothiocyanate formation is a key issue. Recent advances in copper-photocatalyzed reactions have demonstrated remarkable control over this selectivity. In the reaction of benzyl (B1604629) thiocyanates with styrenes, the electronic nature of the styrene (B11656) dictates the outcome. Styrenes with strong electron-withdrawing groups selectively yield thiocyanates (C-S bond formation), whereas those with strong electron-donating groups lead exclusively to isothiocyanates (C-N bond formation). uni-regensburg.de This switch is attributed to the stability of the intermediates formed during the reaction, with cationic intermediates appearing to favor the thiocyanate product. uni-regensburg.de Photocatalysis, through modulation of the catalyst's redox properties, has emerged as a powerful tool for dictating whether a reaction proceeds through a pathway favoring thiocyanation or isothiocyanation. nih.govresearchgate.net

Stereoselectivity is also a critical aspect. In the electrochemical oxidative thiocyanation of enamides, the formation of an intermediate radical cation after addition of the •SCN radical allows for bond rotation, and the final stereochemical outcome is determined by the relative stability of the rotational isomers. mdpi.com In other systems, such as the hydrosilylation of internal thioalkynes catalyzed by cationic ruthenium complexes, excellent syn-stereoselectivity is observed. pkusz.edu.cn DFT calculations suggest this unusual selectivity arises from a distinct mechanistic pathway where the sulfenyl group of the substrate provides chelation stabilization, directing the approach of the reagents. pkusz.edu.cn

Below is a table summarizing the regioselective outcomes in a copper-photocatalyzed reaction between benzyl thiocyanate and various alkenes. uni-regensburg.de

| Alkene Substrate | Dominant Product Type | Yield (%) | Product Ratio (Thio:Iso) |

|---|---|---|---|

| 4-Trifluoromethylstyrene | Thiocyanate | 85 | >20:1 |

| Styrene | Thiocyanate | 79 | 15:1 |

| 4-Methylstyrene | Thiocyanate | 70 | 10:1 |

| 4-Methoxystyrene | Isothiocyanate | 81 | 1:>20 |

| α-Methylstyrene | Isothiocyanate | 65 | 1:>20 |

Catalytic Strategies and Their Mechanistic Implications

Catalysis is indispensable for controlling the reactivity and selectivity of reactions involving this compound and its analogs. Various catalytic systems, including Lewis acids, transition metals, and photocatalysts, have been developed.

Lewis Acid Catalysis: Lewis acids like trimethylsilyl trifluoromethanesulfonate (TMSOTf) are effective in activating electrophiles. wikipedia.org In the ring-opening of semicyclic N,O-acetals with silicon-based nucleophiles, TMSOTf is proposed to generate a highly reactive iminium or oxocarbenium ion intermediate, which is then trapped by the nucleophile. nih.govacs.org This strategy is foundational for many carbon-carbon and carbon-heteroatom bond-forming reactions. Computational studies on related systems, such as FeCl₃-catalyzed carbonyl-olefin metathesis, show that Lewis acids promote cycloaddition by activating the carbonyl group, and additives like TMSCl can modify the catalyst's structure and activity in situ. nih.gov

Copper Catalysis: Copper catalysts are particularly versatile in thiocyanation chemistry. They are used in the aerobic oxidative cross-coupling of arylboronic acids with KSCN to form aryl thiocyanates, where the copper likely participates in a redox cycle involving Cu(I)/Cu(III) or Cu(II)/Cu(0) species. organic-chemistry.org Copper iodide (CuI) catalyzes the cyanation of N-tosylhydrazones using thiocyanate salts as the cyanide source, a reaction believed to proceed through a copper carbene intermediate. organic-chemistry.org Furthermore, copper complexes are central to modern photoredox methods for the controlled thiocyanation and isothiocyanation of alkenes, where the catalyst's redox potential dictates the reaction pathway. uni-regensburg.de Studies on the electrochemical formation of copper thiocyanate films on copper anodes provide insight into the fundamental interactions between copper and the thiocyanate ion, which are relevant to these catalytic processes. rsc.org

Photocatalysis: Visible-light photocatalysis has revolutionized the generation of thiocyanate radicals under mild conditions. rsc.org Organic dyes or metal complexes absorb light and initiate a SET process with a thiocyanate salt to produce the •SCN radical. rsc.orgmdpi.com This strategy avoids the use of harsh chemical oxidants. The choice of photocatalyst can be tuned to control the reaction's chemoselectivity, as demonstrated in the divergent synthesis of thiocyanates and isothiocyanates from the same starting materials. nih.govresearchgate.net

The table below presents data on the copper-catalyzed aerobic thiocyanation of various arylboronic acids. organic-chemistry.org

| Arylboronic Acid | Catalyst System | Yield (%) |

|---|---|---|

| Phenylboronic acid | Cu(OAc)₂ (20 mol%), 4-methylpyridine, O₂ | 78 |

| 4-Methylphenylboronic acid | Cu(OAc)₂ (20 mol%), 4-methylpyridine, O₂ | 85 |

| 4-Methoxyphenylboronic acid | Cu(OAc)₂ (20 mol%), 4-methylpyridine, O₂ | 91 |

| 4-Chlorophenylboronic acid | Cu(OAc)₂ (20 mol%), 4-methylpyridine, O₂ | 72 |

| 3-Nitrophenylboronic acid | Cu(OAc)₂ (20 mol%), 4-methylpyridine, O₂ | 53 |

Chemical Transformations and Derivatization Studies of Thiocyanate Functionality Derived from Silicon Reagents

Conversion of Thiocyanates into Other Sulfur-Containing Functional Groups

The thiocyanate (B1210189) group is a valuable synthon that can be readily converted into various other sulfur-containing functionalities. These transformations are fundamental in synthetic chemistry for creating diverse molecular architectures.

Synthesis of Thioethers and Disulfides

The conversion of organothiocyanates into thioethers (sulfides) and disulfides represents a cornerstone of sulfur chemistry. Thioethers are prevalent in numerous biologically active molecules and pharmaceuticals. diva-portal.org The general strategy for synthesizing thioethers from thiocyanates involves the nucleophilic substitution of an alkyl halide with a thiolate, which can be generated from the thiocyanate precursor. masterorganicchemistry.com This process is analogous to the Williamson ether synthesis. masterorganicchemistry.com

The synthesis of disulfides from thiocyanates can be achieved through methods that avoid the use of malodorous thiols. One such protocol involves the use of sodium in silica (B1680970) gel, which facilitates the efficient conversion of organic thiocyanates into symmetrical disulfides at room temperature. organic-chemistry.org Furthermore, unsymmetrical disulfides can be prepared through multi-step procedures, for example, by reacting an N-(alkylthio)phthalimide with a thiol. orgsyn.org

| Starting Material | Reagent(s) | Product Type | Ref. |

| Alkyl Thiocyanate | Thiolate (R'-S⁻) | Thioether (R-S-R') | masterorganicchemistry.com |

| Organic Thiocyanate | Sodium in Silica Gel | Symmetrical Disulfide | organic-chemistry.org |

Formation of Trifluoromethyl Sulfides

The introduction of a trifluoromethylthio (-SCF₃) group into organic molecules is of significant interest in medicinal and agricultural chemistry, as it can enhance properties like lipophilicity and metabolic stability. nih.gov A key development in this area is the conversion of organothiocyanates into valuable trifluoromethyl thioethers. This transformation can be achieved through one-pot protocols that combine a thiocyanation step with a trifluoromethylthiolation reaction. ruhr-uni-bochum.de

One effective method involves an in-situ generated di/trifluoromethyl-copper complex, formed from copper thiocyanate and a trimethylsilyl-based trifluoromethyl source (TMS-CF₃). This complex smoothly converts organothiocyanates into the desired trifluoromethyl thioethers. ruhr-uni-bochum.de Another approach is the oxidative trifluoromethylthiolation, where a nucleophile such as an aryl boronic acid reacts with a trifluoromethylating agent like (trifluoromethyl)trimethylsilane (B129416) (CF₃SiMe₃) and elemental sulfur to construct the carbon-SCF₃ bond. nih.gov

| Substrate | Reagents | Product | Ref. |

| Organothiocyanate | CuSCN, TMS-CF₃ | Trifluoromethyl thioether | ruhr-uni-bochum.de |

| Aryl boronic acid | CF₃SiMe₃, Elemental Sulfur, Oxidant | Aryl trifluoromethyl sulfide | nih.gov |

Preparation of Thiocarbamates and Sulfonyl Cyanides

Thiocarbamates are another class of sulfur-containing compounds with applications in pharmaceuticals and agrochemicals. researchgate.net A classic method for their synthesis from thiocyanates is the Riemschneider thiocarbamate synthesis. This reaction involves treating an alkyl or aryl thiocyanate with a concentrated acid, followed by hydrolysis with ice water to yield the corresponding thiocarbamate. wikipedia.org The reaction proceeds efficiently for many substrates, although it is less effective for compounds sensitive to strong acids or certain ortho-substituted aromatic thiocyanates. wikipedia.org The hydrolysis or alcoholysis of thiocyanates provides a direct route to this functional group. researchgate.net

The synthesis of sulfonyl cyanides from (trimethylsilyl)methyl thiocyanate is not as extensively documented. However, related transformations provide a pathway for converting thiols and disulfides into sulfonyl chlorides, which are important synthetic intermediates. An efficient method for this conversion utilizes hydrogen peroxide in the presence of zirconium tetrachloride, allowing for the direct oxidative chlorination of thiols and disulfides to sulfonyl chlorides in high yields under mild conditions. organic-chemistry.org This suggests a potential two-step route from a thiocyanate, involving initial conversion to a thiol or disulfide followed by oxidative chlorination.

| Transformation | Starting Material | Reagent(s) | Product | Ref. |

| Riemschneider Synthesis | Alkyl/Aryl Thiocyanate | 1. Conc. Acid2. H₂O | Thiocarbamate | wikipedia.org |

| Oxidative Chlorination | Thiol or Disulfide | H₂O₂, ZrCl₄ | Sulfonyl Chloride | organic-chemistry.org |

Cyclization Reactions and Heterocycle Synthesis Promoted by Thiocyanate Moieties

The thiocyanate functional group, particularly when delivered by a silicon reagent like trimethylsilyl (B98337) isothiocyanate (TMSNCS), is a powerful tool for constructing heterocyclic rings. TMSNCS is frequently employed in one-pot syntheses due to its ability to release the thiocyanate ion in situ under mild conditions. researchgate.net

Formation of Thiadiazoles and Oxadiazoles

Trimethylsilyl isothiocyanate (TMSNCS) is instrumental in the synthesis of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole (B1194373) heterocycles. researchgate.net These syntheses are often high-yielding and proceed via a common thiosemicarbazide (B42300) intermediate.

A novel and efficient one-pot method for synthesizing 2-amino-1,3,4-thiadiazoles involves the reaction of various carboxylic acid hydrazides with TMSNCS. researchgate.net The in-situ formation of the thiosemicarbazide intermediate is followed by cyclodehydration under acidic conditions to afford the thiadiazole ring system in high yields. researchgate.net

Similarly, 2-amino-1,3,4-oxadiazoles can be prepared from the same thiosemicarbazide intermediate. wikipedia.org In this case, the cyclization is a cyclodesulfurization reaction, typically carried out under basic conditions in the presence of an iodine/potassium iodide system, producing the oxadiazole derivatives in excellent yields. wikipedia.orgresearchgate.net

| Target Heterocycle | Key Intermediate | Cyclization Condition | Ref. |

| 2-Amino-1,3,4-thiadiazole | Thiosemicarbazide | Acidic (Cyclodehydration) | researchgate.net |

| 2-Amino-1,3,4-oxadiazole | Thiosemicarbazide | Basic, I₂/KI (Cyclodesulfurization) | wikipedia.orgresearchgate.net |

Synthesis of Thiohydantoins and Related Heterocycles

Thiohydantoins are sulfur analogs of hydantoins that are significant in pharmaceutical chemistry. jchemrev.com Silicon reagents play a critical role in multicomponent reactions for their synthesis. One prominent route involves a Strecker-type reaction where an amine, a ketone, and trimethylsilyl cyanide (TMSCN) react to generate a cyanoamine intermediate. jchemrev.comnih.gov

This cyanoamine is then treated with an isothiocyanate to form a thiohydantoin-4-imine. Subsequent hydrolysis of the imine under mild acidic conditions yields the desired 5,5-disubstituted-2-thiohydantoin. jchemrev.comnih.gov This triply convergent process highlights the utility of silicon reagents like TMSCN in building complex heterocyclic scaffolds. While the silicon reagent in this specific scheme is not the thiocyanate source itself, it is an indispensable component for creating the core structure onto which the thiocarbonyl group is installed. nih.gov

| Reaction Stage | Reagents | Intermediate/Product | Ref. |

| Cyanoamine Formation | Ketone, Amine, Trimethylsilyl cyanide (TMSCN) | Cyanoamine | jchemrev.comnih.gov |

| Imine Formation | Cyanoamine, Isothiocyanate | Thiohydantoin-4-imine | nih.gov |

| Hydrolysis | Thiohydantoin-4-imine, Mild Acid | 2-Thiohydantoin | jchemrev.com |

Functional Group Tolerance and Chemoselectivity in Transformations

The utility of silicon-based thiocyanate reagents in complex organic synthesis is significantly enhanced by their high degree of functional group tolerance and predictable chemoselectivity. The most studied reagent in this class, trimethylsilyl isothiocyanate (TMSNCS), which readily provides the thiocyanate moiety for reactions, demonstrates compatibility with a wide array of sensitive functional groups, allowing for its application late in synthetic routes without the need for extensive protecting group strategies. nih.govresearchgate.net

Research has shown that thiocyanation reactions using TMSNCS or other sources can proceed effectively in the presence of various functionalities. For instance, a copper-catalyzed aerobic oxidative thiocyanation of arylboronic acids using TMSNCS is tolerant of a broad spectrum of reactive and electron-withdrawing groups. researchgate.net Similarly, mechanochemical methods for the thiocyanation of anilines, phenols, and other aromatic compounds have been developed that are compatible with sensitive groups like nitro, aldehyde, and nitrile functionalities. nih.gov This tolerance is crucial for the efficient synthesis of complex aryl thiocyanates, which are valuable intermediates for numerous other sulfur-containing compounds. nih.govresearchgate.netchemrxiv.orgnih.gov

The table below summarizes the compatibility of various functional groups under different thiocyanation conditions, highlighting the versatility of these methods.

Table 1: Functional Group Tolerance in Various Thiocyanation Reactions

| Reaction Type | Reagent System | Tolerated Functional Groups | Reference |

|---|---|---|---|

| Oxidative Thiocyanation | Arylboronic Acid + TMSNCS/CuCl | Reactive groups, strong electron-withdrawing groups | researchgate.net |

| Mechanochemical C-H Thiocyanation | Aryl Compound + NH4SCN/(NH4)2S2O8 | Nitro, Aldehyde, Nitrile, Phenol, Anisole | nih.gov |

| Heterocycle Synthesis | Benzohydrazide + TMSNCS | Amide, Phenyl | wikipedia.org |

Beyond functional group tolerance, the chemoselectivity of the thiocyanate functionality is a cornerstone of its synthetic utility. The thiocyanate anion is an ambident nucleophile, meaning it can react at either its sulfur or nitrogen atom. wikipedia.org The choice of electrophile and reaction conditions dictates the regiochemical outcome, leading to either thiocyanates (R-S-C≡N) or isothiocyanates (R-N=C=S). wikipedia.orgwikipedia.org

This differential reactivity is predictable based on the principles of Hard and Soft Acids and Bases (HSAB) theory. nih.govnih.gov The sulfur atom is a soft nucleophile and preferentially reacts with soft electrophiles, such as alkyl halides, in substitution reactions to form alkyl thiocyanates. nih.gov Conversely, the harder nitrogen atom tends to attack harder electrophiles, like the carbonyl carbon of aldehydes or acetals, in addition reactions. wikipedia.org This predictable selectivity allows for the controlled formation of either linkage. For example, the reaction of TMSNCS with alkyl halides yields alkyl thiocyanates, while its acid-catalyzed reaction with aldehydes produces isothiocyanate adducts. wikipedia.org

The table below illustrates the chemoselective outcomes based on the nature of the electrophilic partner.

Table 2: Chemoselectivity of the Thiocyanate Group with Various Electrophiles

| Electrophile Class | Typical Electrophile | Predominant Product | Reaction Type | Reference |

|---|---|---|---|---|

| Alkyl Halides | Alkyl Bromide/Chloride | Alkyl Thiocyanate (R-SCN) | Substitution (S-attack) | |

| Aldehydes | Benzaldehyde | α-Isothiocyanato alcohol | Addition (N-attack) | wikipedia.org |

| Acetals | Dimethoxyacetal | Isothiocyanate | Substitution (N-attack) | wikipedia.org |

| Alkenes | Phenyl-substituted Alkenes | Thiocyanate or Isothiocyanate Adduct* | Addition | researchgate.net |

*The outcome can be highly dependent on the specific structure and stereochemistry of the alkene. researchgate.net

Spectroscopic and Structural Elucidation Methodologies in Research on Trimethylsilyl Methyl Thiocyanate Systems

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of (Trimethylsilyl)methyl thiocyanate (B1210189). Both ¹H and ¹³C NMR provide specific data on the chemical environment of the hydrogen and carbon atoms within the molecule.

In the context of similar trimethylsilyl (B98337) compounds, the trimethylsilyl group typically shows a sharp singlet in the ¹H NMR spectrum due to the nine equivalent protons. For instance, in trimethylsilane, the methyl protons appear at approximately 0.08 ppm, while the Si-H proton is observed around 4.00 ppm. chemicalbook.com Similarly, the ¹³C NMR spectrum of trimethylsilyl cyanide reveals signals for the trimethylsilyl carbons and the cyanide carbon. chemicalbook.com The chemical shifts in (Trimethylsilyl)methyl thiocyanate are expected to be influenced by the electronegativity and magnetic anisotropy of the thiocyanate group.

NMR is also a powerful tool for monitoring reactions involving this compound. For example, NMR has been used to study the binding equilibrium between (trimethylsilyl)propionic acid and a peptide by observing changes in chemical shifts and line broadening of the trimethylsilyl resonance upon interaction. nih.gov This approach can be adapted to monitor the reactions of this compound, providing real-time information on the consumption of reactants and the formation of products.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Structurally Related Compounds

| Compound | Nucleus | Functional Group | Chemical Shift (ppm) | Reference |

|---|---|---|---|---|

| Trimethylsilane | ¹H | (CH₃)₃Si | 0.08 | chemicalbook.com |

| Trimethylsilane | ¹H | Si-H | 4.00 | chemicalbook.com |

| Methyl thiocyanate | ¹H | CH₃ | Click to populate | chemicalbook.com |

| Trimethylsilyl cyanide | ¹³C | (CH₃)₃Si | Click to populate | chemicalbook.com |

| Methyl thiocyanate | ¹³C | CH₃ | Click to populate | chemicalbook.com |

| Methyl thiocyanate | ¹³C | SCN | Click to populate | chemicalbook.com |

This table contains representative data for related compounds to infer the expected spectral characteristics of this compound. Specific data for the title compound requires direct experimental measurement.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are essential for analyzing the vibrational modes of this compound, particularly the characteristic vibrations of the thiocyanate (SCN) group. The thiocyanate ion is a linear structure with three primary vibrational modes: the C≡N stretch, the C-S stretch, and the S-C-N bend. osti.gov

The C≡N stretching vibration is particularly informative and appears in a distinct region of the IR spectrum, typically between 2000 and 2100 cm⁻¹. osti.gov The exact frequency of this band can indicate the bonding mode of the thiocyanate group. For instance, N-bonded thiocyanates (isothiocyanates) generally exhibit a higher C≡N stretching frequency compared to S-bonded thiocyanates. researchgate.net In methyl thiocyanate, the C≡N stretch is observed around 2150 cm⁻¹. chemicalbook.com For trimethylsilyl isothiocyanate, the gas-phase IR spectrum shows a strong band in this region. nist.gov

The C-S stretch and the S-C-N bending modes provide further structural information. These vibrations occur at lower frequencies and can also be sensitive to the molecular environment and bonding. osti.gov Raman spectroscopy complements IR by providing information on non-polar or weakly polar vibrations, which can be useful for a comprehensive vibrational analysis. researchgate.net

Table 2: Characteristic Vibrational Frequencies of the Thiocyanate Group

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Factors Influencing Frequency | Reference |

|---|---|---|---|

| C≡N Stretch | 2000 - 2100 | Bonding mode (N- vs. S-bonded), solvent polarity, ion pairing | osti.govresearchgate.net |

| C-S Stretch | Click to populate | Bonding mode, molecular conformation | osti.gov |

| S-C-N Bend | Click to populate | Degeneracy, crystal packing effects | osti.gov |

This table summarizes the key vibrational modes of the thiocyanate group, which are central to the IR and Raman analysis of this compound.

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a vital tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps to confirm the molecular formula. rsc.org

Gas chromatography coupled with mass spectrometry (GC-MS) is particularly useful for analyzing volatile compounds like this compound, allowing for separation from a mixture followed by mass analysis. nih.govresearchgate.net This technique is instrumental in both qualitative identification and quantitative analysis.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | m/z (mass-to-charge ratio) | Significance |

|---|---|---|---|

| Molecular Ion | [C₅H₁₁NSSi]⁺ | 145 | Confirms molecular weight |

| Trimethylsilyl cation | [(CH₃)₃Si]⁺ | 73 | Characteristic fragment of TMS compounds |

| Thiocyanatomethyl cation | [CH₂SCN]⁺ | 72 | Indicates cleavage of the Si-CH₂ bond |

| Loss of methyl group | [(CH₃)₂SiCH₂SCN]⁺ | 130 | Common fragmentation pathway for TMS compounds |

This table presents a hypothetical fragmentation pattern based on the known behavior of trimethylsilyl and thiocyanate compounds in mass spectrometry.

Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of this compound in a research setting.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds. nih.gov Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC can be used to determine the purity of a sample of this compound and to separate it from starting materials, byproducts, or isomers. researchgate.netresearchgate.net The choice of the GC column (e.g., polar vs. non-polar stationary phase) and the temperature program are critical for achieving good separation. researchgate.net

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or for monitoring reactions in solution. Reversed-phase HPLC, using a C18 column, is a common mode for separating organic compounds. nih.gov The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), can be optimized to achieve the desired separation. nih.gov Ion-pair HPLC has been successfully used for the simultaneous determination of nitrate (B79036) and thiocyanate, demonstrating the versatility of this technique for analyzing thiocyanate-containing species. nih.gov

Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction involving this compound and for preliminary purity assessment. rsc.org By spotting the reaction mixture on a silica (B1680970) gel plate and developing it with an appropriate solvent system, one can visualize the consumption of reactants and the formation of products. rsc.org

Theoretical and Computational Studies on Trimethylsilyl Methyl Thiocyanate and Analogous Systems

Quantum Chemical Calculations of Molecular Structures and Energetics

Geometry optimization of methyl thiocyanate (B1210189) using DFT methods, such as B3LYP with a 6-311G(2d,p) basis set, has been performed to determine its structural parameters. rsc.orgresearchgate.net These calculations show a bent C-S-C linkage. In a similar vein, studies on other organosilicon compounds reveal the typical bond lengths and angles associated with the trimethylsilyl (B98337) group. researchgate.netnih.gov For instance, DFT calculations on tris(bis(trimethylsilyl)methyl)lanthanum correctly reproduce experimental structural features, highlighting the reliability of these methods for complex organosilicon compounds. researchgate.net The isomerization of alkyl thiocyanates to their isothiocyanate counterparts is a key energetic aspect. Computational studies on the isomerization of methyl thiocyanate to methyl isothiocyanate have determined the energy barrier for this process, providing a reference for the expected energetics of the (Trimethylsilyl)methyl derivative. nih.govicders.orgnih.gov

Table 1: Calculated Geometrical Parameters for Methyl Thiocyanate and Related Compounds

| Compound | Method/Basis Set | Parameter | Calculated Value |

| Methyl Thiocyanate | B3LYP/6-311+G(d,p) | C-S bond length | 1.83 Å |

| S-CN bond length | 1.69 Å | ||

| C-S-C bond angle | 99.5° | ||

| Trimethylsilylmethyl Azide | - | Si-C bond length | ~1.88 Å |

| C-N₃ bond length | ~1.47 Å |

This table presents representative data from computational studies on analogous compounds to infer the structural characteristics of (Trimethylsilyl)methyl thiocyanate.

Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a widely used computational method to explore the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of activation energies. wikipedia.orgresearchgate.net For reactions involving this compound, such as its isomerization or nucleophilic substitution, DFT can map out the potential energy surface and identify the lowest energy pathways.

Studies on the reaction mechanisms of similar compounds, like the dimerization of methyl methacrylate (B99206) catalyzed by N-heterocyclic carbenes or the dehydrogenation of methanol (B129727) on catalyst surfaces, demonstrate the power of DFT in elucidating complex reaction steps. chemdad.comnih.gov The investigation of the epoxidation of related organic molecules has also been successfully carried out using DFT, providing detailed insights into regio- and stereoselectivity. sigmaaldrich.com

A key reaction of alkyl thiocyanates is their isomerization to the more stable isothiocyanates. nih.govnih.gov Computational studies on this rearrangement for simple alkyl thiocyanates have identified the transition state and the associated energy barrier. For methyl thiocyanate, the isomerization is believed to proceed through a three-membered ring-like transition state. The activation energy for such reactions can be calculated, offering a quantitative measure of the reaction's feasibility. For example, the activation barrier for the isomerization of some low-lying isomers of the SiC₄H₂ system has been calculated to be in the range of 11.4 to 74.1 kcal/mol, depending on the pathway. icders.org

Table 2: Calculated Activation Energies for Isomerization of Alkyl Thiocyanates and Related Reactions

| Reactant | Product | Method | Calculated Activation Energy (kcal/mol) |

| Methyl Thiocyanate | Methyl Isothiocyanate | DFT/Various | ~35-40 |

| Thiirane | Thione S-methylide | CCSD(T) | 52.2 |

| Isomer 3 (SiC₄H₂) | Isomer 4 (SiC₄H₂) | ADMP | 11.4 |

This table provides a comparative overview of activation energies for isomerization reactions of analogous compounds, offering a perspective on the potential reactivity of this compound.

Ab Initio Molecular Dynamics Simulations of Reactivity

Ab initio molecular dynamics (AIMD) simulations combine quantum mechanical calculations with classical molecular dynamics to simulate the time evolution of a chemical system. This approach is particularly useful for studying reactions in solution and understanding the role of the solvent in reaction mechanisms. researchgate.netcymitquimica.com While specific AIMD studies on this compound are not readily found, simulations of related systems provide a framework for understanding its potential behavior.

For instance, AIMD simulations have been used to study the solvation and dynamics of the thiocyanate anion (SCN⁻) in water and mixed solvents. researchgate.netcymitquimica.com These studies reveal details about the hydrogen bonding interactions between the anion and solvent molecules and how these interactions influence the anion's reorientational dynamics. researchgate.net Such simulations can also provide insights into the reactivity of the thiocyanate group in different environments. Furthermore, AIMD has been employed to investigate the formation of silicon-containing clusters and the dynamics of ions in confined water, which are relevant to understanding the behavior of organosilicon compounds in various media. rsc.orgresearchgate.netnih.gov The development of force fields for organosilicon molecules is an active area of research that will enable more extensive classical molecular dynamics simulations of compounds like this compound. rsc.org

Analysis of Bonding Characteristics (e.g., Natural Bond Orbital (NBO) Analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study the electronic structure of molecules in terms of localized bonds, lone pairs, and antibonding orbitals. icders.orgnih.gov It provides a chemically intuitive picture of bonding and allows for the quantification of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity.

For this compound, NBO analysis would reveal the nature of the Si-C, C-S, and S-CN bonds. By examining the natural charges on each atom and the composition of the bonding orbitals, one can assess the degree of polarity and hybridization in these bonds. For example, in a study of [H, Si, N, C, S] isomers, NBO analysis of HSi(S)CN showed that the Si-H and Si-S bonds involve sp² hybridization on the silicon atom. nih.gov

NBO analysis can also quantify delocalization effects through the examination of interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions, often evaluated using second-order perturbation theory, indicates the extent of electron delocalization, which can have a significant impact on the molecule's properties. For instance, in methyl thiocyanate, delocalization from the sulfur lone pairs to the π* orbitals of the cyanide group would be a key feature to analyze.

Table 3: Representative Natural Charges from NBO Analysis of Analogous Compounds

| Compound | Atom | Natural Charge (e) |

| Methyl Thiocyanate | S | ~ -0.1 |

| C (of CN) | ~ +0.2 | |

| N | ~ -0.4 | |

| Trimethylsilylmethyl Azide | Si | ~ +1.2 |

| C (of CH₂) | ~ -0.8 |

This table presents plausible natural charge values based on NBO analyses of similar molecules, illustrating the expected charge distribution in this compound.

Future Research Directions in Silicon Thiocyanate Chemistry

Development of Novel Catalytic Systems for Thiocyanation and Isothiocyanation

One promising avenue is the exploration of solid acid catalysts. For instance, a system utilizing aluminum hydrogen sulfate (B86663) on silica (B1680970) gel (Al(HSO4)3/SiO2) has been shown to be effective for the ring-opening of epoxides with the thiocyanate (B1210189) anion under solvent-free conditions, yielding β-hydroxy thiocyanates. researchgate.net The advantages of such heterogeneous catalysts, including their low cost, ready availability, and ease of separation, make them attractive for developing more sustainable synthetic processes. researchgate.net

Metal-catalyzed reactions also represent a significant area for development. Copper-catalyzed systems have been established for reactions like the 1,5-trifluoromethyl-thiocyanation of 5-hexenenitriles, demonstrating high chemo- and regioselectivity under mild conditions. researchgate.net Future work could focus on expanding the range of metals and ligands to develop catalysts with improved turnover numbers and broader substrate compatibility. For example, metal-catalyzed direct S-H cyanation of thiols has been achieved using catalysts like zinc chloride and manganese oxide-based octahedral molecular sieves with trimethylsilyl (B98337) cyanide (TMSCN) as the cyanating agent. chemrevlett.com The development of novel catalytic systems is expected to lead to milder reaction conditions, reduced waste, and access to a wider array of thiocyanated and isothiocyanated products.

Future research could also investigate the use of organophotocatalysis, which has been successfully employed for the synthesis of thiocyano-thioesters from cyclic thioacetals and aryl thiocyanates under visible light irradiation. researchgate.net This transition metal-free approach offers a greener alternative to traditional methods.

Exploration of New Substrate Scopes and Reaction Types

Expanding the variety of substrates that can undergo efficient thiocyanation is a critical goal. While methods exist for the thiocyanation of certain classes of compounds, such as aromatics, heteroaromatics, and some activated alkenes, there is a need to develop more general and robust protocols.

Recent research has demonstrated the thiocyanation of 5-hexenenitriles to produce CF3/CN-containing thiocyanates and the synthesis of thiocyano-thioesters from cyclic thioacetals. researchgate.netresearchgate.net These examples highlight the potential for developing new reaction types that incorporate the thiocyanate group into complex molecular scaffolds.

Future investigations will likely target the development of methods for the direct thiocyanation of unactivated C-H bonds, which remains a significant challenge in synthetic chemistry. Success in this area would provide a powerful tool for the late-stage functionalization of complex molecules. Furthermore, exploring the reactivity of (trimethylsilyl)methyl thiocyanate with a broader range of electrophiles and nucleophiles could lead to the discovery of novel reaction pathways and the synthesis of previously inaccessible organosulfur compounds.

A summary of recently explored substrate scopes for thiocyanation is presented below:

| Reaction Type | Substrate Class | Catalyst/Reagent System | Product Type |

| Ring-Opening | Epoxides | Al(HSO4)3/SiO2 | β-hydroxy thiocyanates |

| Trifluoromethyl-thiocyanation | 5-Hexenenitriles | Cu(CH3CN)4PF6 / L5 | CF3/CN-containing thiocyanates |

| Thiocyano-thioester synthesis | Cyclic thioacetals | Organophotocatalyst / visible light | Thiocyano-thioesters |

| Direct S-H Cyanation | Thiols | ZnCl2 or OMS-2/KF with TMSCN | Thiocyanates |

This table is based on data from recent studies. researchgate.netresearchgate.netchemrevlett.comresearchgate.net

Computational Design of Enhanced Silicon-Based Thiocyanating Reagents

Computational chemistry offers a powerful tool for the rational design of new and improved silicon-based thiocyanating reagents. By using theoretical calculations, researchers can predict the reactivity, selectivity, and stability of novel compounds before embarking on their synthesis. This approach can significantly accelerate the discovery process and reduce the experimental effort required.

Future computational studies could focus on several key areas. One is the in-silico screening of various silyl (B83357) groups to identify substituents that can fine-tune the reactivity of the thiocyanate moiety. For example, modifying the electronic and steric properties of the silicon center could lead to reagents with enhanced electrophilicity or nucleophilicity, allowing for more controlled and selective reactions.

Another area of interest is the computational modeling of reaction mechanisms. By understanding the transition states and intermediates involved in thiocyanation reactions, researchers can gain insights into the factors that govern selectivity and efficiency. This knowledge can then be used to design reagents and catalysts that favor desired reaction pathways. The design of novel electrophilic thiocyanating and selenocyanating reagents is an active area of research that could benefit from such computational approaches. nih.gov

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The integration of silicon-thiocyanate chemistry with modern synthetic technologies like flow chemistry holds immense promise for developing safer, more efficient, and scalable processes. nih.govthieme.de Flow reactors offer superior control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities. nih.gov The enhanced safety profile of flow chemistry is particularly advantageous when dealing with potentially hazardous reagents or intermediates. nih.gov

Future research will likely focus on adapting existing thiocyanation protocols to continuous flow systems. This could involve the development of immobilized catalysts or reagents that can be packed into a flow reactor, allowing for continuous operation and easy product purification. The ability to perform multi-step syntheses in a continuous fashion without isolating intermediates is another significant advantage of flow chemistry that could be applied to the synthesis of complex thiocyanate-containing molecules. thieme.de

In addition to flow chemistry, there is a growing emphasis on developing sustainable synthetic methods that minimize waste and environmental impact. rsc.org This includes the use of greener solvents, renewable starting materials, and catalytic systems that operate under mild conditions. Future research in silicon-thiocyanate chemistry will undoubtedly be guided by these principles, with a focus on developing protocols that are not only efficient and selective but also environmentally benign. The use of solvent-free reaction conditions, as demonstrated in some recent thiocyanation methods, is a step in this direction. researchgate.netkib.ac.cn

Q & A

Q. Q1. What are the recommended synthetic routes for (trimethylsilyl)methyl thiocyanate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting [(trimethylsilyl)methyl]ammonium iodide precursors with thiocyanate salts (e.g., KSCN) in polar aprotic solvents like acetonitrile at 60–80°C for 12–24 hours achieves moderate yields (~50–65%). Key parameters include stoichiometric ratios (1:1.2 for precursor:thiocyanate), solvent purity, and inert atmosphere to prevent hydrolysis of the trimethylsilyl group . Kinetic studies using flow <sup>1</sup>H NMR can monitor intermediates and optimize reaction times .

Q. Q2. How should researchers characterize this compound to confirm purity and structural integrity?

Methodological Answer: Use a combination of:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify trimethylsilyl protons (δ 0.1–0.3 ppm) and thiocyanate carbon (δ ~110–120 ppm).

- FT-IR : Confirm SCN stretching vibrations at 2100–2150 cm<sup>-1</sup>.

- GC-MS : Detect impurities (e.g., residual solvents or byproducts like methyl thiocyanate) .

- Elemental analysis : Verify C, H, N, and S content within ±0.3% of theoretical values .

Q. Q3. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods due to volatility (predicted boiling point: ~150–170°C) and potential cyanide release upon decomposition .

- PPE : Nitrile gloves, safety goggles, and flame-resistant lab coats.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent hydrolysis .

- Emergency procedures : Immediate decontamination with 5% NaHCO3 for spills; monitor for symptoms of cyanide exposure (e.g., dizziness, respiratory distress) .

Advanced Research Questions

Q. Q4. How do steric effects from the trimethylsilyl group influence the reactivity of this compound in cycloaddition reactions?

Methodological Answer: The bulky trimethylsilyl group alters reaction pathways by:

- Steric hindrance : Slowing dimerization kinetics in o-quinodimethane intermediates (e.g., k = 0.05–0.1 s<sup>-1</sup> at 25°C vs. non-silylated analogs) .

- Electronic effects : The Si–C bond polarizes adjacent bonds, enhancing electrophilicity at the thiocyanate sulfur.

Experimental design : Compare reaction rates and products with/without the trimethylsilyl moiety using time-resolved UV-Vis or <sup>1</sup>H NMR spectroscopy .

Q. Q5. What contradictions exist in reported dimerization products of intermediates derived from this compound, and how can they be resolved?

Methodological Answer: Discrepancies arise from:

- Trapping efficiency : Diels-Alder reactions with methyl acrylate yield varying endo/exo ratios (e.g., 3:1 vs. 2:1) depending on solvent polarity .

- Temperature effects : Higher temperatures (≥40°C) favor [4+4] dimerization over [4+2] cycloadducts.

Resolution : Conduct kinetic studies under controlled conditions (e.g., flow NMR at 0–40°C) and characterize products via X-ray crystallography to confirm regioisomerism .

Q. Q6. How can computational methods predict the stability and reactivity of this compound in novel synthetic applications?

Methodological Answer:

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to assess bond dissociation energies (e.g., Si–C vs. S–CN bonds).

- MD simulations : Model solvent effects on reaction pathways (e.g., acetonitrile vs. THF).

- QSPR models : Correlate substituent effects with experimental rate constants for reaction scaling .

Q. Q7. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be addressed?

Methodological Answer:

- Challenge : Co-elution of byproducts (e.g., methyl thiocyanate) in GC-MS due to similar retention times.

- Solution : Use hyphenated techniques like GC×GC-TOF/MS or LC-ESI-HRMS with isotopic labeling (e.g., <sup>13</sup>C-SCN) to enhance resolution .

- Validation : Spike recovery tests (90–110%) and LOQ ≤ 0.1 ppm .

Data Analysis & Reproducibility

Q. Q8. How should researchers statistically validate kinetic data from dimerization studies of this compound derivatives?

Methodological Answer:

- Non-linear regression : Fit time-dependent concentration data to second-order rate laws (e.g., 1/[A] vs. time).

- Error analysis : Report 95% confidence intervals for rate constants (k) using bootstrapping or Monte Carlo simulations .

- Cross-validation : Compare results from independent methods (e.g., NMR vs. UV-Vis) to detect systematic biases .

Q. Q9. What strategies ensure reproducibility in synthesizing and testing this compound across labs?

Methodological Answer:

- Standardized protocols : Publish detailed procedures for precursor purification (e.g., column chromatography conditions) and reaction monitoring (e.g., NMR acquisition parameters) .

- Inter-lab studies : Share reference samples via repositories like NIST and validate purity through round-robin testing .

- Metadata documentation : Include batch-specific data (e.g., solvent lot numbers, humidity levels) in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.